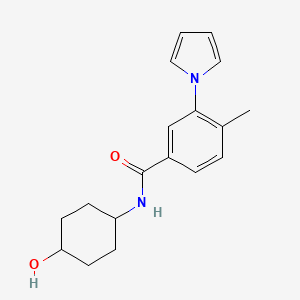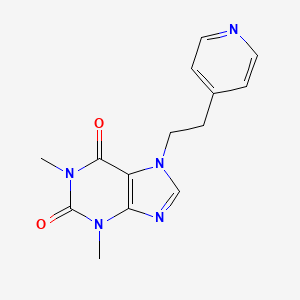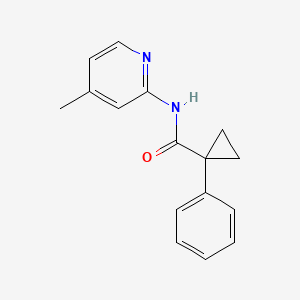
N-(4-hydroxycyclohexyl)-4-methyl-3-pyrrol-1-ylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-hydroxycyclohexyl)-4-methyl-3-pyrrol-1-ylbenzamide, also known as CP 55,940, is a synthetic cannabinoid. It is a potent agonist of the cannabinoid receptors CB1 and CB2. This compound has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
N-(4-hydroxycyclohexyl)-4-methyl-3-pyrrol-1-ylbenzamide 55,940 is a potent agonist of the cannabinoid receptors CB1 and CB2. It binds to these receptors and activates them, leading to various physiological effects. CB1 receptors are mainly found in the brain, while CB2 receptors are mainly found in the immune system. Activation of CB1 receptors leads to analgesic and psychoactive effects, while activation of CB2 receptors leads to anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound 55,940 has been shown to have various biochemical and physiological effects. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. It has also been shown to have anti-cancer effects, as it induces apoptosis in cancer cells. Additionally, it has been shown to have anti-epileptic effects and to reduce intraocular pressure in glaucoma.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-hydroxycyclohexyl)-4-methyl-3-pyrrol-1-ylbenzamide 55,940 has several advantages for lab experiments. It is a potent and selective agonist of the cannabinoid receptors CB1 and CB2, making it a useful tool for studying the physiological effects of these receptors. However, it also has some limitations. It is a synthetic compound, and its effects may not fully represent those of endogenous cannabinoids. Additionally, it has been shown to have some toxic effects, and caution should be exercised when using it in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(4-hydroxycyclohexyl)-4-methyl-3-pyrrol-1-ylbenzamide 55,940. One direction is the development of new synthetic cannabinoids with improved therapeutic properties. Another direction is the study of the interactions between this compound 55,940 and other drugs or compounds. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound 55,940 and its potential therapeutic applications in various diseases.
Synthesemethoden
N-(4-hydroxycyclohexyl)-4-methyl-3-pyrrol-1-ylbenzamide 55,940 can be synthesized by reacting 4-cyanobenzyl chloride with 4-hydroxycyclohexylamine in the presence of triethylamine. The resulting intermediate is then reacted with 4-methyl-3-pyrrolin-1-ylbenzoyl chloride to obtain this compound 55,940.
Wissenschaftliche Forschungsanwendungen
N-(4-hydroxycyclohexyl)-4-methyl-3-pyrrol-1-ylbenzamide 55,940 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. It has also been studied for its potential use in the treatment of cancer, epilepsy, and glaucoma.
Eigenschaften
IUPAC Name |
N-(4-hydroxycyclohexyl)-4-methyl-3-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13-4-5-14(12-17(13)20-10-2-3-11-20)18(22)19-15-6-8-16(21)9-7-15/h2-5,10-12,15-16,21H,6-9H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNAKDMGTZNAKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCC(CC2)O)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(dimethylamino)phenyl]-3-iodobenzamide](/img/structure/B7471171.png)




![[4-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7471228.png)
![N-[2-(2-chlorophenoxy)ethyl]-N-methyl-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-7-carboxamide](/img/structure/B7471233.png)


